molecular formula C9H7BrO2 B6180042 5-acetyl-2-bromobenzaldehyde CAS No. 2383820-38-8

5-acetyl-2-bromobenzaldehyde

Cat. No.: B6180042
CAS No.: 2383820-38-8
M. Wt: 227.1
InChI Key:
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Description

5-acetyl-2-bromobenzaldehyde is an organic compound . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of 2-bromobenzaldehyde with a reactive a-methylene group via condensation followed by cyclodehydration reactions . Another method involves the use of Weinreb amides, which are valuable precursors to aldehydes .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrO2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactivity of this compound allows it to participate in various chemical reactions. For instance, it can undergo a three-component reaction protocol with sodium azide to give an azido complex intermediate .

Safety and Hazards

While specific safety and hazard information for 5-acetyl-2-bromobenzaldehyde is not available, similar compounds like bromobenzaldehyde are considered hazardous. They may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

The future directions of 5-acetyl-2-bromobenzaldehyde research could involve its use in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . It could also be used in the synthesis of other promising SGLT2 inhibitors for diabetes therapy .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-acetyl-2-bromobenzaldehyde can be achieved through the bromination of 5-acetyl-2-hydroxybenzaldehyde followed by oxidation of the resulting bromohydrin.", "Starting Materials": [ "5-acetyl-2-hydroxybenzaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Dissolve 5-acetyl-2-hydroxybenzaldehyde in acetic acid", "Add bromine dropwise to the solution with stirring until the yellow color persists", "Add sodium acetate to the reaction mixture to neutralize the excess acid", "Extract the product with ethyl acetate and wash with water", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 5-acetyl-2-bromo-2-hydroxybenzaldehyde", "Dissolve the bromohydrin in acetic acid and add hydrogen peroxide dropwise with stirring", "Heat the reaction mixture to reflux for several hours", "Cool the mixture and extract the product with ethyl acetate", "Wash the organic layer with water and dry with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 5-acetyl-2-bromobenzaldehyde" ] }

CAS No.

2383820-38-8

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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